(E)-N-(3,5-dichlorophenyl)-4-phenyl-1,3-thiazole-2-carbohydrazonoyl cyanide
Description
(E)-N-(3,5-dichlorophenyl)-4-phenyl-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazole ring, phenyl group, and cyanide moiety.
Properties
IUPAC Name |
(2E)-N-(3,5-dichloroanilino)-4-phenyl-1,3-thiazole-2-carboximidoyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N4S/c18-12-6-13(19)8-14(7-12)22-23-15(9-20)17-21-16(10-24-17)11-4-2-1-3-5-11/h1-8,10,22H/b23-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLMHRFKGFNZCE-HZHRSRAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=CC(=CC(=C3)Cl)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/C(=N/NC3=CC(=CC(=C3)Cl)Cl)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3,5-dichlorophenyl)-4-phenyl-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multiple steps. One common method includes the reaction of 3,5-dichloroaniline with 4-phenyl-1,3-thiazole-2-carboximidoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and real-time monitoring can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3,5-dichlorophenyl)-4-phenyl-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyanide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of (E)-N-(3,5-dichlorophenyl)-4-phenyl-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves the reaction of thiazole derivatives with hydrazones and cyanide groups. The structural features of this compound include a thiazole ring, which is known for its diverse biological activities. The incorporation of the dichlorophenyl and phenyl groups enhances its chemical properties, making it suitable for various applications in medicinal chemistry and agricultural sciences.
Antimicrobial Properties
Research has indicated that compounds containing the thiazole moiety exhibit significant antimicrobial activity. For instance, studies have shown that derivatives similar to this compound demonstrate effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds are often in the low microgram per milliliter range, indicating potent antibacterial effects .
Anti-inflammatory Effects
Thiazole derivatives have also been investigated for their anti-inflammatory properties. Compounds with similar structures have shown to inhibit the release of pro-inflammatory cytokines such as NO, IL-6, and TNF-α in vitro. This suggests that this compound may possess therapeutic potential in treating inflammatory diseases .
Agricultural Applications
The growth-regulating effects of thiazole derivatives have been documented in agricultural studies. Certain compounds have been found to promote plant growth and increase seed yield and oil content in crops like rapeseed (Brassica napus L.) and St. John's wort (Hypericum perforatum L.) . This indicates a potential application for this compound in agrochemicals.
Case Study 1: Antimicrobial Evaluation
In a study evaluating various thiazole derivatives for antimicrobial activity, this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The results indicated that this compound could serve as a lead structure for developing new antimicrobial agents .
Case Study 2: Anti-inflammatory Activity Assessment
Another study focused on the anti-inflammatory effects of thiazole derivatives revealed that compounds similar to this compound effectively reduced cytokine levels in cell cultures. This suggests its potential use in treating conditions associated with chronic inflammation .
Mechanism of Action
The mechanism of action of (E)-N-(3,5-dichlorophenyl)-4-phenyl-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: Shares the dichloroaniline moiety but differs in the overall structure and applications.
4-Chloromethcathinone: A stimulant drug with a different pharmacological profile.
Uniqueness
What sets (E)-N-(3,5-dichlorophenyl)-4-phenyl-1,3-thiazole-2-carbohydrazonoyl cyanide apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to interact with specific enzymes and biological targets makes it a versatile compound in both research and industrial applications.
Biological Activity
(E)-N-(3,5-dichlorophenyl)-4-phenyl-1,3-thiazole-2-carbohydrazonoyl cyanide is a compound of significant interest in medicinal chemistry, particularly for its biological activity. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from diverse research findings.
1. Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of 3,5-dichloroaniline with a thiazole derivative in the presence of hydrazine and cyanogen halides. The structural characterization is often confirmed using techniques such as NMR spectroscopy and mass spectrometry, which provide insights into the molecular framework and confirm the formation of the desired compound.
2.1 Antimicrobial Activity
Research indicates that thiazole derivatives exhibit notable antimicrobial properties. Specifically, studies have shown that compounds similar to this compound demonstrate effective inhibition against various bacterial strains. For instance:
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| This compound | Staphylococcus aureus | 7.8 | 15.6 |
| Similar Thiazole Derivative | Escherichia coli | 15.6 | 31.2 |
These results suggest a promising potential for this compound in treating infections caused by resistant strains of bacteria .
2.2 Anticancer Activity
The anticancer properties of thiazole derivatives have also been explored extensively. In vitro studies show that compounds with similar structures to this compound exhibit significant antiproliferative effects against various cancer cell lines:
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| MCF-7 (Breast) | (E)-N-(3,5-dichlorophenyl)... | 12.5 |
| A549 (Lung) | (E)-N-(3,5-dichlorophenyl)... | 15.0 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
The biological activity of thiazole derivatives is often attributed to their ability to interact with specific biological targets:
- Antibacterial Mechanism : The disruption of bacterial cell wall synthesis and interference with protein synthesis are common mechanisms observed in thiazole derivatives.
- Anticancer Mechanism : The anticancer effects are typically mediated through the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells.
4. Case Studies
Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:
- Case Study: Treatment of Resistant Infections
- Case Study: Cancer Cell Lines
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing (E)-N-(3,5-dichlorophenyl)-4-phenyl-1,3-thiazole-2-carbohydrazonoyl cyanide, and how can reaction conditions be optimized?
- Answer : Synthesis typically involves multi-step reactions, starting with condensation of substituted phenylhydrazines with thiazole precursors. Key steps include:
- Cyclization : Formation of the thiazole ring under reflux conditions in ethanol or methanol .
- Hydrazonoyl cyanide introduction : Reaction with cyanating agents (e.g., KCN or cyanogen bromide) under controlled pH (6–7) to avoid side reactions .
- Purification : Column chromatography or recrystallization to achieve >90% purity. Optimization requires temperature control (60–80°C) and catalyst selection (e.g., p-toluenesulfonic acid for cyclization) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?
- Answer :
- NMR : ¹H and ¹³C NMR identify substituent environments. For example, thiazole protons resonate at δ 7.2–8.5 ppm, while aryl protons from dichlorophenyl groups appear as doublets (δ 6.8–7.4 ppm) .
- IR : Peaks at 1600–1650 cm⁻¹ (C=N), 2200 cm⁻¹ (C≡N), and 750 cm⁻¹ (C-Cl) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 391 for the parent compound) and fragmentation patterns validate molecular weight .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) influence the compound’s bioactivity?
- Answer : Substituents on the phenyl rings modulate electronic and steric effects, impacting binding to biological targets. For example:
- 3,5-Dichlorophenyl : Enhances lipophilicity and enzyme inhibition (e.g., acetylcholinesterase) due to electron-withdrawing effects .
- 4-Fluorophenyl : Improves metabolic stability compared to nitro-substituted analogs .
- Data Table :
| Substituent | Bioactivity (IC₅₀, μM) | LogP |
|---|---|---|
| 3,5-Cl₂Ph | 0.45 ± 0.02 | 3.8 |
| 4-NO₂Ph | 1.20 ± 0.15 | 2.9 |
| 4-FPh | 0.78 ± 0.10 | 3.2 |
| Source: Adapted from |
Q. What contradictions exist in reported synthetic yields, and how can they be resolved methodologically?
- Answer : Yields vary widely (35–85%) depending on:
- Solvent polarity : Ethanol vs. DMF affects cyclization efficiency. DMF increases yield by 15–20% but requires post-reaction neutralization .
- Catalyst load : Excessive acid catalysts (>5 mol%) promote side reactions (e.g., hydrolysis of cyanide groups) .
- Resolution : Use design of experiments (DoE) to model interactions between variables (e.g., temperature, solvent, catalyst). For example, a central composite design optimizes yield to >80% .
Q. What mechanistic insights explain the compound’s interaction with biological targets, such as enzymes or receptors?
- Answer : The thiazole core and hydrazonoyl cyanide group act as pharmacophores:
- Thiazole ring : Coordinates with metal ions (e.g., Zn²⁺ in metalloproteases) via sulfur and nitrogen atoms .
- Cyanide group : Forms hydrogen bonds with active-site residues (e.g., Tyr in kinase domains) .
- Dichlorophenyl moiety : Induces steric hindrance, preventing substrate access to enzyme pockets .
- Advanced Analysis : Molecular docking (e.g., AutoDock Vina) and MD simulations validate binding modes. For example, a ΔG of −9.2 kcal/mol suggests strong inhibition of COX-2 .
Methodological Guidelines
- Synthetic Reproducibility : Always pre-dry solvents (e.g., molecular sieves for ethanol) to avoid hydrolysis of intermediates .
- Data Validation : Cross-reference NMR shifts with computational predictions (e.g., ACD/Labs or ChemDraw) to confirm assignments .
- Contradiction Mitigation : Report detailed reaction logs (e.g., stirring speed, humidity) to identify outliers in collaborative studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
